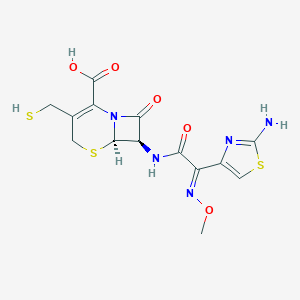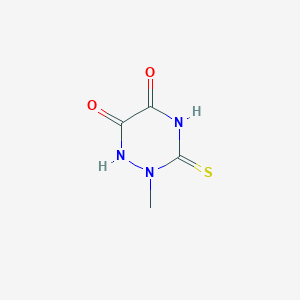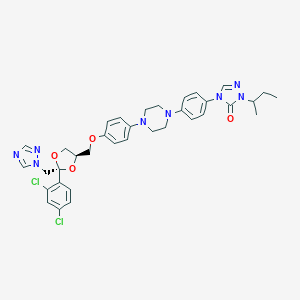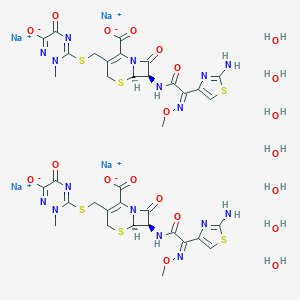
Desfuroylceftiofur
概要
説明
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It is formed from ceftiofur by bovine kidney and liver esterases . Desfuroylceftiofur is active against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Desfuroylceftiofur is produced from ceftiofur by hydrolysis with dithioerythritol. The resulting desfuroylceftiofur is then derivatized by iodoacetamide to obtain desfuroylceftiofur acetamide .Molecular Structure Analysis
The molecular formula of Desfuroylceftiofur is C14H15N5O5S3 . It has a molecular weight of 429.49400 and a density of 1.89g/cm3 .Chemical Reactions Analysis
Desfuroylceftiofur is formed from ceftiofur by hydrolysis with dithioerythritol. The resulting desfuroylceftiofur is then derivatized by iodoacetamide to obtain desfuroylceftiofur acetamide .Physical And Chemical Properties Analysis
Desfuroylceftiofur has a molecular weight of 429.49400 and a density of 1.89g/cm3 . Its solubility in DMSO and methanol is slight . The melting point of Desfuroylceftiofur is greater than 200ºC (dec) .科学的研究の応用
Food Safety and Residue Analysis
Ensuring food safety involves monitoring antibiotic residues. DCCD is relevant in this context:
- Detection Methods : Immunoassays (such as ELISA) and LC-MS/MS techniques detect low DCCD concentrations in milk and other food products .
Analytical Method Development
Developing robust methods for DCCD quantification is essential:
作用機序
Target of Action
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It targets both Gram-positive and Gram-negative bacteria, including veterinary isolates . The primary targets of desfuroylceftiofur are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan chains .
Mode of Action
Desfuroylceftiofur, like other cephalosporins, inhibits bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains. This disruption in the cell wall structure leads to increased permeability, eventual cell lysis, and death .
Biochemical Pathways
Desfuroylceftiofur is formed from ceftiofur by bovine kidney and liver esterases . It is further metabolized to disulfides such as desfuroylceftiofur dimer (DFC-D), desfuroylceftiofur cysteine disulfide (DFC-CYS), and desfuroylceftiofur glutathione (DFC-GS) and desfuroylcetiofur protein conjugate . These metabolic pathways play a crucial role in the drug’s activity and elimination.
Pharmacokinetics
The pharmacokinetics of desfuroylceftiofur has been studied in different animal models. In lactating goats, for instance, desfuroylceftiofur showed good absorption following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% . The pharmacokinetics was consistent with a two-compartment open model, with first-order absorption . No significant differences were observed in pharmacokinetic parameters between healthy and infected animals .
Result of Action
The primary result of desfuroylceftiofur’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By disrupting the integrity of the bacterial cell wall, desfuroylceftiofur causes cell lysis and death . It is active against a wide range of veterinary isolates of Gram-negative bacteria and Gram-positive cocci bacteria .
Action Environment
The action of desfuroylceftiofur can be influenced by various environmental factors. For instance, the presence of esterases in the environment, such as those found in bovine kidney and liver, can affect the conversion of ceftiofur to desfuroylceftiofur . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the drug .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOWCNESRWSM-RWFJUVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904250 | |
| Record name | Desfuroylceftiofur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desfuroyl Ceftiofur | |
CAS RN |
120882-22-6 | |
| Record name | Desfuroylceftiofur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfuroylceftiofur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does desfuroylceftiofur exert its antibacterial effect?
A1: Desfuroylceftiofur, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.
Q2: What are the key pharmacokinetic parameters of desfuroylceftiofur in various species?
A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].
Q3: Does the presence of infection influence the penetration of desfuroylceftiofur into tissues?
A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.
Q4: Is desfuroylceftiofur metabolized in the body?
A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including desfuroylceftiofur glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and desfuroylceftiofur cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.
Q5: What are the commonly employed analytical techniques for quantifying desfuroylceftiofur in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, desfuroylceftiofur acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].
Q6: How stable is desfuroylceftiofur under different conditions?
A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.
Q7: Are there alternative routes of administration for ceftiofur, and do they influence desfuroylceftiofur levels?
A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.
Q8: What are the implications of desfuroylceftiofur's interaction with bacterial resistance mechanisms?
A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.
Q9: Is there evidence of cross-resistance between desfuroylceftiofur and other antibiotics?
A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.
Q10: Are there any known safety concerns associated with desfuroylceftiofur?
A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)



